Superior BCR-ABL Degradation Potency of SNIPER(ABL)-33 Compared to Imatinib-Based SNIPER(ABL) Degraders
SNIPER(ABL)-33 demonstrates a 33-fold improvement in degradation potency (DC50) compared to the imatinib-based SNIPER(ABL) degrader, SNIPER(ABL)-058. This quantifies the advantage of its HG-7-85-01 ABL-binding moiety over the imatinib moiety for inducing BCR-ABL degradation.
| Evidence Dimension | Protein degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 0.3 μM |
| Comparator Or Baseline | SNIPER(ABL)-058 (imatinib-based) DC50 = 10 μM |
| Quantified Difference | 33-fold more potent |
| Conditions | Cellular assay measuring BCR-ABL protein levels |
Why This Matters
Procuring SNIPER(ABL)-33 ensures significantly higher degradation efficiency at lower concentrations, reducing potential off-target effects and enabling more robust cellular and in vivo studies.
